

# Ivacaftor hydrate chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Ivacaftor hydrate |           |
| Cat. No.:            | B1139302          | Get Quote |

# An In-Depth Technical Guide to Ivacaftor Hydrate

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ivacaftor is a groundbreaking therapeutic agent that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive technical overview of **Ivacaftor hydrate**, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for seminal experiments are provided to facilitate reproducibility and further research. The information is intended to serve as a core resource for professionals in the fields of cystic fibrosis research and drug development.

# **Chemical Properties**

Ivacaftor is chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. The compound is available in both anhydrous and hydrated forms. The hydrate form is often utilized in pharmaceutical preparations.



| Property           | Ivacaftor                       | Ivacaftor Hydrate |
|--------------------|---------------------------------|-------------------|
| Chemical Formula   | C24H28N2O3                      | C24H30N2O4        |
| Molecular Weight   | 392.49 g/mol                    | 410.51 g/mol      |
| CAS Number         | 873054-44-5                     | 1134822-07-3      |
| Appearance         | White to off-white solid powder | Not specified     |
| Aqueous Solubility | ~60 nM                          | Not specified     |

## **Mechanism of Action: CFTR Potentiation**

Ivacaftor is a CFTR potentiator designed to treat cystic fibrosis in patients with specific gating mutations, most notably the G551D mutation. In individuals with such mutations, the CFTR protein is present on the cell surface but the channel gate is defective and remains closed, impeding chloride ion transport.

Ivacaftor acts as an allosteric modulator that binds to the CFTR protein and increases the probability of the channel opening. This action is independent of ATP and restores the flow of chloride ions across the cell membrane, which in turn helps to normalize mucus viscosity and clearance. The drug enhances channel activity by promoting pore opening while stabilizing the nucleotide-binding domain (NBD) dimer state.





Click to download full resolution via product page

Figure 1. Signaling pathway of Ivacaftor's mechanism of action on a mutated CFTR protein.



# **Clinical and In Vitro Efficacy**

Clinical trials and in vitro studies have demonstrated Ivacaftor's effectiveness in restoring CFTR function. Key quantitative outcomes are summarized below.

**Clinical Trial Data (G551D Mutation)** 

| Outcome Measure              | Baseline      | Change after 6<br>Months | p-value |
|------------------------------|---------------|--------------------------|---------|
| Sweat Chloride<br>(mmol/L)   | Mean: ~104    | Mean Change: -53.8       | < 0.001 |
| Body Mass Index (<br>kg/m ²) | Not specified | Mean Change: +0.8        | < 0.001 |

**Observational Study Data (Non-G551D Gating** 

**Mutations**)

| Outcome Measure           | Baseline      | Change after 6<br>Months        | p-value  |
|---------------------------|---------------|---------------------------------|----------|
| ppFEV1 (%)                | Mean: 68      | Mean Absolute<br>Increase: 10.9 | 0.0134   |
| Sweat Chloride<br>(mEq/L) | Mean: 89.6    | Mean Change: -48.6              | < 0.0001 |
| Weight (kg)               | Not specified | Mean Change: +5.1               | 0.0002   |

# Experimental Protocols Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This protocol is used to measure ion transport across epithelial cell monolayers, providing a functional assessment of CFTR activity.





Click to download full resolution via product page

**Figure 2.** Experimental workflow for the Ussing chamber assay to measure CFTR function.



#### Methodology Details:

- Cell Culture: Human nasal epithelial (HNE) cells are obtained via nasal brushing and cultured for 21-28 days on permeable cell culture inserts to ensure full differentiation.
- Ussing Chamber Setup: The cultured inserts are mounted in water-jacketed EasyMount Ussing chambers.
- Measurement: A 4-electrode voltage clamp is used to measure the transepithelial chloride current.
- · Pharmacological Manipulation:
  - Sodium absorption is blocked by applying 100 μM amiloride to the apical side.
  - cAMP-dependent CFTR chloride transport is activated with 20 μM forskolin on the serosal side.
  - $\circ$  Ivacaftor (1  $\mu$ M) is added to the apical side to test its potentiation effect.
  - Patient-specific CFTR chloride currents are quantified by adding 50 μM CFTRinh-172.

#### **Sweat Chloride Test**

The sweat chloride test is a primary diagnostic tool for cystic fibrosis and is used to measure the in vivo response to CFTR modulators like Ivacaftor.

#### Methodology Details:

- Sweat Stimulation: Pilocarpine iontophoresis is used to stimulate sweat production on a small area of the skin.
- Sweat Collection: The sweat is collected on a filter paper or in a macroduct coil.
- Analysis: The chloride concentration in the collected sweat is measured using an approved standardized method. A significant decrease in sweat chloride concentration post-treatment indicates improved CFTR function.



### Conclusion

Ivacaftor represents a significant advancement in the treatment of cystic fibrosis, targeting the underlying molecular defect for specific patient populations. Its mechanism as a CFTR potentiator is well-characterized, leading to demonstrable improvements in both in vitro and clinical endpoints. The protocols outlined in this guide provide a foundation for further investigation into CFTR modulators and their therapeutic potential.

 To cite this document: BenchChem. [Ivacaftor hydrate chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139302#ivacaftor-hydrate-chemical-formula-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com